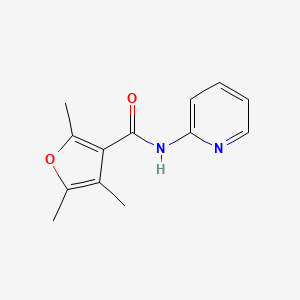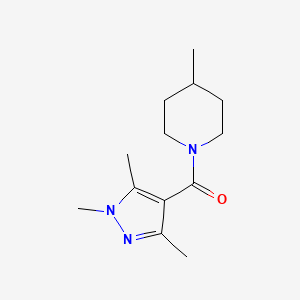
(4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as MPTM, is a chemical compound that has been studied for its potential use in scientific research. MPTM is a synthetic compound that is not found naturally in the environment.
Mécanisme D'action
The mechanism of action of (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to have both biochemical and physiological effects. Biochemically, (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to inhibit the activity of acetylcholinesterase and to induce apoptosis in cancer cells. Physiologically, (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone in lab experiments is that it is a synthetic compound, which means that its properties can be precisely controlled. Additionally, (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been shown to have anticancer properties and to improve cognitive function, which makes it a promising compound for further research. One limitation of using (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
Orientations Futures
There are several future directions for research on (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone. One direction is to further study its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is to study the pharmacokinetics and toxicity of (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, which could help to determine its safety and efficacy in humans. Additionally, (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone could be studied in combination with other compounds to determine if it has synergistic effects.
Méthodes De Synthèse
(4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone can be synthesized using a multistep synthesis method. The first step involves the reaction of 4-methylpiperidine with 4-chlorobutyryl chloride to form (4-methylpiperidin-1-yl)butanoyl chloride. The second step involves the reaction of (4-methylpiperidin-1-yl)butanoyl chloride with 1,3,5-trimethylpyrazole to form (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has been studied for its potential use in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of cancer. (4-Methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-5-7-16(8-6-9)13(17)12-10(2)14-15(4)11(12)3/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRDBRMNPAOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

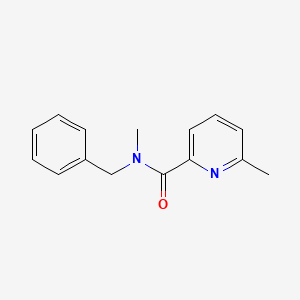
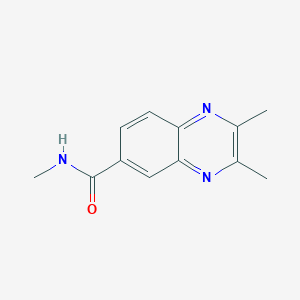

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
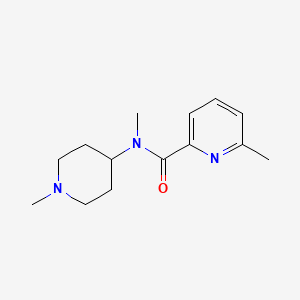
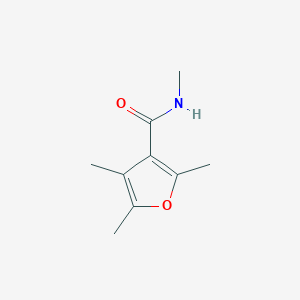

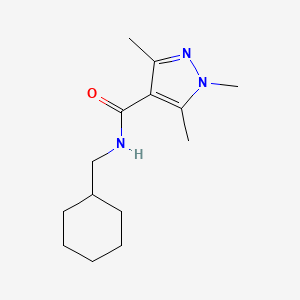


![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
